molecular formula C16H16Cl2O3 B15198568 (4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylphenyl)methanol

(4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylphenyl)methanol

Katalognummer: B15198568
Molekulargewicht: 327.2 g/mol
InChI-Schlüssel: XLWPKUIGZLROQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylphenyl)methanol is an organic compound with a complex structure that includes benzyloxy, dichloro, methoxy, and methyl groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylphenyl)methanol typically involves multiple steps. One common method starts with the preparation of the benzyloxy group, followed by the introduction of the dichloro, methoxy, and methyl groups. The final step involves the formation of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

(4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylphenyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-(Benzyloxy)benzylidene)amino)phenol
  • 4-(Benzyloxy)benzyl chloride
  • 4-Methoxybenzyl alcohol

Uniqueness

(4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C16H16Cl2O3

Molekulargewicht

327.2 g/mol

IUPAC-Name

(3,5-dichloro-2-methoxy-6-methyl-4-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C16H16Cl2O3/c1-10-12(8-19)15(20-2)14(18)16(13(10)17)21-9-11-6-4-3-5-7-11/h3-7,19H,8-9H2,1-2H3

InChI-Schlüssel

XLWPKUIGZLROQM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=C1Cl)OCC2=CC=CC=C2)Cl)OC)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.